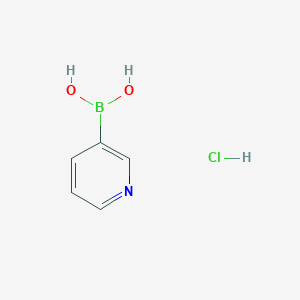

Pyridine-3-boronic acid hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

pyridin-3-ylboronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BNO2.ClH/c8-6(9)5-2-1-3-7-4-5;/h1-4,8-9H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXCETIHXIFXGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=CC=C1)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70660594 | |

| Record name | Pyridin-3-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

265664-63-9 | |

| Record name | Pyridin-3-ylboronic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70660594 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Pyridine-3-boronic Acid Hydrochloride: A Technical Guide for Synthetic and Medicinal Chemists

Introduction: The Strategic Advantage of Pyridine-3-boronic Acid Hydrochloride in Modern Synthesis

In the landscape of contemporary drug discovery and materials science, the pyridine moiety remains a cornerstone of molecular design. Its presence is integral to a vast number of FDA-approved pharmaceuticals and advanced materials, owing to its ability to engage in hydrogen bonding, modulate solubility, and coordinate to metal centers. This compound stands out as a critical building block for the introduction of this essential heterocycle. As a stable, crystalline solid, the hydrochloride salt offers significant advantages in terms of handling and shelf-life over the corresponding free base, which can be more susceptible to dehydration and protodeboronation.

This technical guide provides an in-depth exploration of the chemical properties, reactivity, and applications of this compound. It is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile reagent in their synthetic endeavors. The content herein is curated to offer not just procedural details, but also the underlying scientific rationale to empower users to optimize their reactions and troubleshoot potential challenges.

Physicochemical and Structural Properties

This compound is a bifunctional molecule, possessing both a Lewis acidic boronic acid group and a Brønsted acidic pyridinium ion. This duality governs its solubility, reactivity, and handling requirements.

Molecular Structure and Key Identifiers

-

Chemical Name: this compound

-

Synonyms: 3-Pyridylboronic acid hydrochloride, Pyridin-3-ylboronic acid hydrochloride

-

Molecular Formula: C₅H₇BClNO₂[2]

-

Molecular Weight: 159.38 g/mol [2]

Physical and Chemical Data

A summary of the key physicochemical properties of pyridine-3-boronic acid and its hydrochloride salt is presented in Table 1. The hydrochloride salt is typically a white to off-white crystalline solid, offering improved stability and ease of handling compared to the free base.

| Property | Pyridine-3-boronic acid | This compound |

| CAS Number | 1692-25-7[5][6][7][8][9] | 265664-63-9[1][2][3][4] |

| Molecular Formula | C₅H₆BNO₂[7] | C₅H₇BClNO₂[2] |

| Molecular Weight | 122.92 g/mol [7] | 159.38 g/mol [2] |

| Appearance | White to yellow-orange powder/crystals[7] | White to off-white crystalline solid |

| Melting Point | >300 °C (lit.)[7] | High melting point solid |

| Solubility | Slightly soluble in methanol[7][10] | Soluble in water, methanol; sparingly soluble in many organic solvents |

| pKa (predicted/typical) | pKa₁ ≈ 4.0 (pyridinium ion), pKa₂ ≈ 9 (boronic acid)[11][12] | pKa₁ < 5 (pyridinium ion), pKa₂ ≈ 9 (boronic acid)[13][14][15][16] |

Expert Insight: The dual pKa values are critical. In a reaction mixture, a base is required not only to activate the boronic acid for transmetalation but also to neutralize the pyridinium hydrochloride. Typically, at least two equivalents of a base are necessary when starting from the hydrochloride salt.

Spectroscopic Characterization

Spectroscopic analysis is essential for verifying the identity and purity of this compound. The protonation of the pyridine nitrogen significantly influences the spectral data compared to the free base.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The protonation of the pyridine nitrogen causes a significant downfield shift of the aromatic protons due to the increased electron-withdrawing nature of the ring. The proton alpha to the nitrogen (at the 2- and 6-positions) will experience the most substantial shift. The broad singlet for the B(OH)₂ protons is also expected.

-

¹³C NMR: Similar to the ¹H NMR, the carbon atoms in the pyridinium ring will be shifted downfield compared to the free pyridine base. The carbons alpha to the nitrogen (C2 and C6) will be most affected.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic bands for the O-H stretches of the boronic acid (broad, ~3200-3400 cm⁻¹), B-O stretches (~1350 cm⁻¹), and aromatic C-H and C=C/C=N stretching vibrations. The formation of the pyridinium salt introduces new bands and shifts existing ones compared to free pyridine.[10][17]

Synthesis and Stability

Synthesis

This compound is typically synthesized from 3-bromopyridine. The common route involves a lithium-halogen exchange at low temperature, followed by quenching with a trialkyl borate (e.g., triisopropyl borate). Subsequent hydrolysis with hydrochloric acid yields the desired product.

Caption: Synthetic route to this compound.

Stability and Handling

While 3-pyridylboronic acids are generally more stable than their 2-pyridyl counterparts, they are still susceptible to protodeboronation, especially in the presence of water and at elevated temperatures. The hydrochloride salt form enhances stability by protonating the pyridine nitrogen, which reduces its basicity and potential to participate in decomposition pathways.

Storage: Store in a cool, dry, well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5][18] Keep the container tightly closed.

Handling: Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][19] Avoid inhalation of dust.[5][19]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form biaryl and heteroaryl structures. This reaction is a cornerstone of modern synthetic chemistry due to its functional group tolerance and reliability.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: Generalized Suzuki-Miyaura catalytic cycle.

Expert Insight on Causality: For heteroaryl boronic acids like pyridine-3-boronic acid, the transmetalation step is often rate-limiting. The choice of base is critical; it must be strong enough to form the boronate species (Ar-B(OH)₃⁻), which is more nucleophilic and readily transmetalates to the palladium center. When using the hydrochloride salt, a stronger base or a higher quantity of base is required to first neutralize the pyridinium ion.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol provides a robust starting point for the coupling reaction. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

-

This compound (1.2 equiv)

-

Aryl bromide (1.0 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 3.0 equiv)

-

Degassed solvent (e.g., 1,4-dioxane/water 4:1, DMF)

Procedure:

-

To an oven-dried reaction vessel, add the aryl bromide, this compound, and the base.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add the palladium catalyst under a positive pressure of inert gas.

-

Add the degassed solvent via syringe.

-

Heat the reaction mixture with vigorous stirring at 80-100 °C until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Trustworthiness and Self-Validation: Overcoming Challenges

-

Protodeboronation: This is the primary side reaction, leading to the formation of pyridine from the boronic acid.[20] To minimize this:

-

Use anhydrous solvents and reagents where possible.

-

Ensure the reaction is under an inert atmosphere.

-

Consider using boronic esters (e.g., pinacol esters) which are more stable.

-

-

Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity. The use of the hydrochloride salt mitigates this by protonating the nitrogen. If slow reaction rates are observed, consider using more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) which can promote the reductive elimination step and stabilize the catalyst.[21]

-

Choice of Base: The selection of the base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than weaker bases like K₂CO₃, especially with the hydrochloride salt. The base's solubility in the reaction medium also plays a significant role.

Conclusion

This compound is a highly valuable and versatile reagent for the synthesis of complex molecules containing the 3-pyridyl moiety. Its enhanced stability as a hydrochloride salt makes it a practical choice for a wide range of applications, particularly the robust and scalable Suzuki-Miyaura cross-coupling reaction. A thorough understanding of its chemical properties, including its dual acidic nature and susceptibility to protodeboronation, is key to its successful implementation. By carefully selecting reaction conditions, particularly the base and catalyst system, researchers can effectively mitigate side reactions and achieve high yields of the desired products. This guide serves as a foundational resource to empower chemists to confidently and efficiently utilize this compound in their synthetic campaigns.

References

-

ResearchGate. (n.d.). Proposed mechanism for the protodeboronation of 2‐pyridyl boronic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

-

Journal of the American Chemical Society. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Retrieved from [Link]

-

Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

-

R Discovery. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Retrieved from [Link]

-

ACS Publications. (2019). Calculations of pKa Values of Selected Pyridinium and Its N-Oxide Ions in Water and Acetonitrile. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). pKaH of pyridine versus other imines. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of the reaction between the pyridinium salt 9 and dimethylamine in CD3OD at t=0, 1 h, 6 h, 12 h and 24 h. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Retrieved from [Link]

-

DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H-NMR spectra of pyridones I. Retrieved from [Link]

-

ResearchGate. (2013). How does one calculate Pka value for Pyridinium by using pka value of pyridine? Retrieved from [Link]

-

Bulgarian Chemical Communications. (2018). Determination of the pKa values of some pyridine derivatives by computational methods. Retrieved from [Link]

-

Amazon S3. (2025). The Calculations of pKa Values of Selected Pyridinium and Its N-oxide Ions in Water and Acetonitrile. Retrieved from [Link]

-

Scribd. (n.d.). Pyridine-3-Boronic Acid CAS 1692-25-7 Synonyms None Known | PDF. Retrieved from [Link]

-

SpectraBase. (n.d.). PYRIDINIUM-ION - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

SpectraBase. (n.d.). Pyridine hydrochloride - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

NIST WebBook. (n.d.). Pyridine hydrochloride. Retrieved from [Link]

-

PubChem. (n.d.). Pyridinium chloride. Retrieved from [Link]

-

BoronPharm. (n.d.). 265664-63-9 | Pyridine-3-boronic acid HCL. Retrieved from [Link]

-

ChemWhat. (2025). PYRIDINE-3-BORONIC ACID HCL CAS#: 265664-63-9. Retrieved from [Link]

-

NIH. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

PMC - NIH. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki–Miyaura coupling of aryl chlorides with aryl boronic acids.a,b. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of aryl boronic acids with 1a a. Retrieved from [Link]

-

YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline. Retrieved from [Link]

-

ResearchGate. (n.d.). | Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... Retrieved from [Link]

-

ResearchGate. (2002). Functionalized Pyridylboronic Acids and Their Suzuki Cross-Coupling Reactions To Yield Novel Heteroarylpyridines. Retrieved from [Link]

Sources

- 1. PYRIDINE-3-BORONIC ACID HCL | 265664-63-9 [chemicalbook.com]

- 2. chemwhat.com [chemwhat.com]

- 3. echemi.com [echemi.com]

- 4. This compound | C5H7BClNO2 | CID 44754929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. scribd.com [scribd.com]

- 7. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]

- 8. Pyridine-3-boronic acid | [frontierspecialtychemicals.com]

- 9. 359650050 [thermofisher.com]

- 10. Pyridine-3-boronic acid 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Boronic acid - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 14. researchgate.net [researchgate.net]

- 15. bcc.bas.bg [bcc.bas.bg]

- 16. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

- 17. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 18. WERCS Studio - Application Error [assets.thermofisher.cn]

- 19. echemi.com [echemi.com]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Pyridine-3-boronic Acid and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridine-3-boronic Acid in Modern Synthesis

Pyridine-3-boronic acid and its derivatives are indispensable building blocks in contemporary organic synthesis, particularly within the pharmaceutical and agrochemical industries. Their prominence stems from their utility as key coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[1] The incorporation of the pyridine motif is of paramount interest in drug discovery, as this heterocycle is a common feature in a vast array of biologically active molecules. The boronic acid functional group at the 3-position provides a versatile handle for the construction of complex molecular architectures.

This guide provides a detailed examination of the primary synthesis methods for pyridine-3-boronic acid and its hydrochloride salt. As a senior application scientist, the focus extends beyond mere procedural descriptions to elucidate the underlying chemical principles, the rationale for experimental choices, and practical insights into reaction optimization and product handling. We will delve into the robust and widely adopted halogen-metal exchange route, offering step-by-step protocols for the synthesis of both the free boronic acid and its more stable hydrochloride salt. Furthermore, we will briefly explore alternative synthetic strategies and provide a comparative analysis of the physicochemical properties of both forms to aid researchers in selecting the optimal reagent for their specific application.

Core Synthesis Strategy: Halogen-Metal Exchange and Borylation

The most reliable and scalable method for the preparation of pyridine-3-boronic acid proceeds via a halogen-metal exchange reaction of a 3-halopyridine, followed by quenching with a trialkyl borate. 3-Bromopyridine is the most commonly employed starting material due to its optimal balance of reactivity and cost.

The Underlying Chemistry: A Tale of Two Reactivities

The synthesis hinges on the generation of a highly reactive 3-pyridyllithium intermediate through halogen-metal exchange with an organolithium reagent, typically n-butyllithium. This intermediate is then trapped by an electrophilic boron source, such as triisopropyl borate, to form a boronate ester. Subsequent hydrolysis under acidic conditions yields the desired boronic acid.

A critical innovation in this field is the "in-situ quench" protocol.[2] In this approach, the organolithium reagent is added to a mixture of the 3-bromopyridine and the trialkyl borate. This strategy is predicated on the fact that the rate of halogen-lithium exchange is significantly faster than the rate of reaction between the organolithium reagent and the borate ester. This minimizes the lifetime of the highly reactive and potentially unstable 3-pyridyllithium intermediate, thereby reducing the formation of undesired side products.[3]

Part 1: Synthesis of Pyridine-3-Boronic Acid

This section provides a detailed, field-proven protocol for the synthesis of pyridine-3-boronic acid, adapted from the robust procedure published in Organic Syntheses.[3]

Experimental Protocol:

Materials and Equipment:

-

3-Bromopyridine

-

Triisopropyl borate

-

n-Butyllithium (2.5 M in hexanes)

-

Toluene, anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Hydrochloric acid (2 N)

-

Sodium hydroxide (5 N)

-

Sodium chloride

-

Acetonitrile

-

A 1-L, three-necked, round-bottomed flask equipped with a mechanical stirrer, a temperature probe, and a nitrogen inlet.

-

Dry ice/acetone bath

-

Syringe pump

Procedure:

-

Reaction Setup: In a 1-L, three-necked flask under a nitrogen atmosphere, combine toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).

-

Cooling and Addition of n-Butyllithium: Cool the mixture to -40 °C using a dry ice/acetone bath. Using a syringe pump, add n-butyllithium (2.5 M in hexanes, 96 mL, 240 mmol) dropwise over 1 hour, maintaining the internal temperature at -40 °C.

-

Reaction and Quenching: Stir the reaction mixture for an additional 30 minutes at -40 °C. Remove the cooling bath and allow the mixture to warm to -20 °C. At this point, add 200 mL of 2 N hydrochloric acid.

-

Workup and Isolation: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and separate the aqueous layer (pH ≈ 1).

-

Neutralization and Precipitation: Adjust the pH of the aqueous layer to 7.6-7.7 with 5 N sodium hydroxide. A white solid will precipitate.

-

Extraction: Saturate the aqueous mixture with solid sodium chloride and extract with THF (3 x 250 mL).

-

Crystallization: Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate under reduced pressure to yield a solid residue. Suspend the residue in acetonitrile (80 mL), heat to 70 °C for 30 minutes, then cool to 0 °C to induce crystallization.

-

Final Product: Filter the solid, wash with cold acetonitrile, and dry under vacuum to afford pyridine-3-boronic acid as a white solid.

Workflow Diagram: Synthesis of Pyridine-3-Boronic Acid

Caption: Workflow for the synthesis of pyridine-3-boronic acid.

Part 2: Synthesis of Pyridine-3-boronic Acid Hydrochloride

The hydrochloride salt of pyridine-3-boronic acid offers potential advantages in terms of stability and handling. The following protocol outlines a method for its direct isolation from the acidic aqueous phase generated during the synthesis.

Rationale for Direct Isolation:

The acidic quench with hydrochloric acid protonates the basic nitrogen atom of the pyridine ring, forming the hydrochloride salt which is soluble in the aqueous phase. By avoiding the neutralization step and instead inducing precipitation from the acidic solution, the hydrochloride salt can be isolated directly.

Experimental Protocol:

Procedure:

-

Follow Steps 1-4 from the Pyridine-3-Boronic Acid Synthesis Protocol. This will result in an acidic aqueous layer (pH ≈ 1) containing this compound.

-

Concentration and Precipitation: Transfer the acidic aqueous layer to a round-bottomed flask and concentrate it under reduced pressure to approximately half its original volume. This will increase the concentration of the hydrochloride salt.

-

Induce Crystallization: Cool the concentrated aqueous solution in an ice bath. If crystallization does not occur spontaneously, add a seed crystal or slowly add a miscible organic solvent in which the hydrochloride salt is insoluble (e.g., isopropanol or acetone) until turbidity is observed, then cool.

-

Isolation and Drying: Collect the precipitated solid by filtration, wash with a small amount of cold isopropanol or acetone, and dry thoroughly under vacuum to yield this compound.

Workflow Diagram: Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Comparative Analysis: Free Boronic Acid vs. Hydrochloride Salt

The choice between using pyridine-3-boronic acid or its hydrochloride salt depends on the specific requirements of the reaction and the desired handling properties.

| Property | Pyridine-3-Boronic Acid | This compound | Rationale & Implications |

| Stability | Prone to dehydration to form boroxines. Susceptible to protodeboronation under certain conditions. | Generally more stable to storage due to the protonated nitrogen, which reduces the electron density of the ring and can inhibit decomposition pathways. | The hydrochloride salt is often preferred for long-term storage and applications where stability is critical. |

| Solubility | Soluble in many organic solvents and moderately soluble in water. | Highly soluble in water, less soluble in non-polar organic solvents. | The choice of form may be dictated by the desired reaction solvent. The hydrochloride salt's solubility in water can be advantageous for certain aqueous coupling reactions. |

| Handling | Can be hygroscopic and may require handling under an inert atmosphere for long-term storage. | Typically a crystalline solid that is less hygroscopic and easier to handle and weigh accurately. | For applications requiring precise stoichiometry, the hydrochloride salt may be more convenient. |

| Reactivity in Suzuki Coupling | Directly usable. | Requires the addition of a base to neutralize the hydrochloride and generate the active boronic acid species for the catalytic cycle. | The need for an additional equivalent of base for the hydrochloride salt must be considered when designing the reaction conditions. |

Alternative Synthetic Routes

While the halogen-metal exchange method is the most common, other strategies for the synthesis of pyridinylboronic acids have been developed.

-

Palladium-Catalyzed Cross-Coupling (Miyaura Borylation): This method involves the reaction of a halopyridine with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base. This approach often offers excellent functional group tolerance.

-

Iridium-Catalyzed C-H Borylation: Direct borylation of the pyridine C-H bond using an iridium catalyst and a boron-containing reagent is an atom-economical approach. However, controlling the regioselectivity can be a challenge.

Conclusion

Pyridine-3-boronic acid and its hydrochloride salt are pivotal reagents in modern organic chemistry, enabling the efficient construction of complex molecules. The halogen-metal exchange route from 3-bromopyridine provides a reliable and scalable method for their synthesis. The choice between the free boronic acid and its hydrochloride salt should be guided by considerations of stability, solubility, and the specific requirements of the intended application. This guide has provided detailed protocols and a comparative analysis to empower researchers in the effective synthesis and utilization of these valuable building blocks.

References

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., & Larsen, R. D. (2005). SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. APPLICATION OF 3-PYRIDYLBORONIC ACID IN SUZUKI COUPLING TO PREPARE 3-PYRIDIN-3-YLQUINOLINE. Organic Syntheses, 81, 89. [Link]

- Cai, D., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Li, W., & Larsen, R. D. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. Tetrahedron Letters, 43(24), 4285-4287.

-

Li, W., Nelson, D. P., Jensen, M. S., Hoerrner, R. S., Cai, D., Larsen, R. D., & Reider, P. J. (2002). An improved protocol for the preparation of 3-pyridyl- and some arylboronic acids. The Journal of Organic Chemistry, 67(15), 5394-5397. [Link]

-

Wang, X., & Li, P. (2013). Recent progress in the synthesis of pyridinylboronic acids and esters. ARKIVOC, 2013(i), 135-153. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2020). Molecules, 25(12), 2871. [Link]

Sources

Pyridine-3-boronic acid hydrochloride CAS number 265664-63-9

An In-Depth Technical Guide to Pyridine-3-boronic acid hydrochloride (CAS 265664-63-9): Synthesis, Reactivity, and Applications in Modern Drug Discovery

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, the strategic incorporation of heterocyclic scaffolds is paramount for the development of novel therapeutic agents. Among these, the pyridine nucleus is a ubiquitous structural motif, valued for its ability to modulate physicochemical properties such as solubility and to engage in crucial hydrogen bonding interactions with biological targets.[1] Pyridine-3-boronic acid and its hydrochloride salt (CAS 265664-63-9) represent a cornerstone reagent for introducing the 3-pyridyl moiety into complex molecular architectures.[2] The boronic acid functional group makes it an indispensable partner in palladium-catalyzed cross-coupling reactions, most notably the Nobel prize-winning Suzuki-Miyaura reaction.[3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of this compound. We will delve into its fundamental properties, provide detailed protocols for its synthesis and application, and explore its significance as a versatile building block in the synthesis of pharmaceutically relevant compounds. The hydrochloride salt form is often preferred for its enhanced stability and improved handling characteristics compared to the free boronic acid.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid. The hydrochloride salt is formed by the reaction of the Lewis basic pyridine nitrogen with hydrochloric acid, which often improves the compound's shelf life and handling properties by protecting the sensitive boronic acid group from premature degradation pathways like dehydration to form boroxines.

| Property | Value |

| Product Name | This compound |

| CAS Number | 265664-63-9[4][5][6] |

| Molecular Formula | C₅H₇BClNO₂[6] |

| Molecular Weight | 159.38 g/mol [6] |

| Parent Compound | Pyridine-3-boronic acid |

| Parent CAS | 1692-25-7[7] |

| Parent Formula | C₅H₆BNO₂[7] |

| Parent Mol. Weight | 122.92 g/mol [7][8] |

| Appearance | White to yellow-orange powder or crystals[7] |

| Melting Point | >300 °C (for parent compound)[7] |

| Solubility | Slightly soluble in methanol[7] |

Synthesis and Purification

The synthesis of 3-pyridylboronic acid is typically achieved via a lithium-halogen exchange on a suitable precursor, such as 3-bromopyridine, followed by quenching the resulting organolithium species with a borate ester.[2][7] This method is highly efficient but requires stringent anhydrous conditions and low temperatures to prevent side reactions.

Synthesis Workflow Diagram

Caption: Synthetic route to Pyridine-3-boronic acid and its hydrochloride salt.

Detailed Synthesis Protocol (Adapted from Organic Syntheses)[2]

-

Rationale: This procedure utilizes an in-situ quench where n-butyllithium is added to a mixture of the aryl halide and the borate ester. This is based on the kinetic understanding that the lithium-halogen exchange is significantly faster than the reaction between n-butyllithium and the borate ester, thus minimizing side reactions of the highly reactive 3-lithiopyridine intermediate.[2]

-

Reaction Setup: In a 1-L, three-necked flask under a nitrogen atmosphere, charge toluene (320 mL), THF (80 mL), triisopropyl borate (55.4 mL, 240 mmol), and 3-bromopyridine (19.3 mL, 200 mmol).

-

Lithiation: Cool the mixture to -40 °C using a dry ice/acetone bath. Add n-butyllithium solution (2.5M in hexanes, 96 mL, 240 mmol) dropwise via a syringe pump over 1 hour, ensuring the internal temperature is maintained.

-

Reaction: Stir the mixture for an additional 30 minutes at -40 °C.

-

Quench and Hydrolysis: Remove the cooling bath and allow the reaction to warm to -20 °C. Carefully add 2N HCl solution (200 mL) to quench the reaction and hydrolyze the borate ester.

-

Workup: Transfer the mixture to a separatory funnel, separate the layers, and perform appropriate aqueous and organic extractions to isolate the product.

-

Isolation: Concentrate the final organic layer under reduced pressure to yield pyridine-3-boronic acid, typically as an off-white solid.[7]

-

Hydrochloride Salt Formation: To form the hydrochloride salt, the isolated pyridine-3-boronic acid can be dissolved in a suitable solvent and treated with a stoichiometric amount of hydrochloric acid, followed by precipitation or crystallization.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of Pyridine-3-boronic acid is as a coupling partner in the Suzuki-Miyaura reaction.[3] This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a transformation that has become a workhorse in the pharmaceutical industry for synthesizing complex biaryl structures.[9][10]

Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol for Suzuki-Miyaura Coupling

-

Rationale: The choice of catalyst, ligand, base, and solvent is critical for a successful coupling. A phosphine ligand like triphenylphosphine stabilizes the palladium catalyst. The base (e.g., sodium carbonate) is essential for activating the boronic acid to form a more nucleophilic boronate species, which facilitates the transmetalation step.[2][11] A degassed solvent system prevents oxidation of the Pd(0) catalyst.

-

Reagent Preparation: In a Schlenk flask equipped with a magnetic stir bar, combine the aryl halide (e.g., 3-bromoquinoline, 1.0 equiv), Pyridine-3-boronic acid (1.2 equiv), and sodium carbonate (2.0 equiv).

-

Catalyst Addition: Add the palladium catalyst, such as Palladium(II) acetate (0.05 equiv), and a ligand, such as triphenylphosphine (0.2 equiv).

-

Solvent Addition: Add a degassed solvent system, for example, a mixture of 1,4-dioxane and water (e.g., 4:1 ratio).

-

Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas (e.g., nitrogen or argon) to ensure all oxygen is removed.

-

Reaction: Heat the mixture with vigorous stirring to a temperature between 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine to remove inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

| Component | Example | Role & Rationale |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄, Pd₂(dba)₃[11][12] | The active species that facilitates the catalytic cycle. Choice depends on substrate reactivity. |

| Ligand | PPh₃, SPhos, XPhos[2][11] | Stabilizes the Pd center, prevents catalyst decomposition, and modulates reactivity. |

| Base | K₂CO₃, Na₂CO₃, K₃PO₄, Cs₂CO₃[2][11] | Activates the boronic acid to the boronate for transmetalation. Stronger bases may be needed for less reactive substrates. |

| Solvent | Dioxane/H₂O, Toluene, DMF[11][12] | Solubilizes reagents and allows for effective heating. The presence of water can aid in dissolving the base. |

Applications in Drug Discovery

The 3-pyridyl moiety introduced by this reagent is a privileged structure in medicinal chemistry. Its inclusion can lead to significant improvements in a compound's pharmacological profile.

-

Enzyme and Kinase Inhibitors: The pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction for binding within the active sites of enzymes like kinases. Many highly significant therapeutic kinase inhibitors contain the 3-pyridyl scaffold.

-

Receptor Antagonists: The aromatic nature and polar surface area contributed by the pyridine ring are instrumental in designing ligands that bind effectively to G-protein coupled receptors (GPCRs) and other cell surface targets.

-

Improving Physicochemical Properties: As a relatively polar heterocycle, the pyridine ring can enhance the aqueous solubility of a drug candidate, which is a crucial parameter for bioavailability.[1]

-

Central Nervous System (CNS) Agents: The ability of the pyridine nitrogen to exist in a protonated state can be exploited to modulate a drug's ability to cross the blood-brain barrier.

Safety, Handling, and Storage

Proper handling and storage are essential to maintain the integrity of Pyridine-3-boronic acid and ensure laboratory safety.[13][14]

| Hazard Information (for parent compound) | |

| GHS Pictogram | GHS07 (Exclamation Mark)[7] |

| Signal Word | Warning[7][15] |

| Hazard Statements | H315: Causes skin irritation.[16] H319: Causes serious eye irritation.[16] H335: May cause respiratory irritation.[16] |

| Precautionary Statements | P261: Avoid breathing dust.[16] P280: Wear protective gloves/eye protection.[16] P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[16] |

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14] When handling the solid material outside of a fume hood, a NIOSH-approved dust mask is recommended to avoid inhalation.[14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[15][16] Keep away from incompatible materials such as strong bases and strong acids.[13][15] Refrigeration is often recommended for long-term storage.[15][16]

-

Spills and Disposal: In case of a spill, avoid generating dust.[14] Sweep up the solid material and place it into a suitable, labeled container for disposal.[13] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13][15][16]

Conclusion

This compound is more than just a chemical reagent; it is a critical enabler of innovation in drug discovery and materials science. Its utility in the robust and versatile Suzuki-Miyaura cross-coupling reaction provides a reliable method for incorporating the valuable 3-pyridyl scaffold into novel molecular entities. A thorough understanding of its properties, synthesis, and handling, as outlined in this guide, empowers researchers to leverage its full potential in the laboratory, paving the way for the next generation of therapeutics and advanced materials.

References

- Pyridine-3-boronic acid - SAFETY DATA SHEET. (2024-03-29). Source Not Available. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHS2elzwgA738nE1kwfrt3tL-r0nrR8ndHEejn86JSQsuq3H3Lnh7fJ1aQ6AezFUbMfagrwR6l2WfQF7GZmhvfGRHQphLsewr-sOS8te6K6PeQ2heKBLShEN-Q2xiSUUkuc79SoReYUEfirCXhRo_rg2qu_UqvqFpT5hV_Gcn567TAJWAYgJD5lEsUcuNmCy0O4tw5gLGzM3U4Jc8jlgUFrRvpgpycaTmpkIj9HnUo08jGCcuZZX1jo7S6musi_vxjYoVK4KuI7IpeDhAaFcy16uNo=]

- Pyridine-3-boronic acid. Apollo Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzDixBB99vyoegV84Xtrp9Aqs_dK1IkvlAPgnrG7Xs2AUDglTUHgCE53taw9TuHUAXKWxkrBT5xLshUYvczMXEqVTmeXgtWLq59iwE81TyHLl7Ew2LaTkPmO7aVVbo6g2LnTM2dELMKF84XsWb92kmtBEmcbusrFR62NI=]

- SAFETY DATA SHEET - Pyridine-3-boronic acid. Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGQX-60zEy0cLH-Zaz10e0Q3_3sEgbEal63goINlTOh6Vz6aRmbN9oovUIZACROQt8wR5RnnEio9hIDPR0aBqrwaYz-opSkBA9xzv8JZUaXGl1gpjgxhCQTZrWGcrk-OyJDFUTaS3ubPiEYaePMbYMH-i96TpODtYTrV9ITr3fj8FInYzcJC1KFcU22VaO3zM=]

- SAFETY DATA SHEET - Pyridine-3-boronic acid. (2025-09-18). Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYYaEuhwGbFH2l3hNzv9Qn2Ay61pZkjrpTm52g2Yx59BujZfxDANBA4Cdw1ukMQiuwqNm5ddSt9ItYoBtRiWPVWcEK7onEt8ZkmozXgivJIv5fWdcIfn9jUAy_l3Lb83K1s4rvgCH0qY05_A6upKd6wzjYmhWy_Lyd5CuijA-n2OLla-gE-eEcvOyOW0mIBEBhwgT-SOct3zrxCNqKizkGCUuPEWLCdPbcwq-MUY1HZBfphae1CICotMvNj8KngKSnZx26oL_pVSx3qMQ=]

- Materials Safety Data Sheet - NHS-PEG-Pyridineboronic acid. KamulinBiotech co.ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-8foh7IQ9gEhpuFL8VH1uqQRug1csZW58SAVQR6R9uNYsvO7aebJZ8_4NWEPvSbkv_HiWiVBxegWoKvwQ_n4-8V3FCRCG20LdXpx5nIyNnLzIX5v91fulmlShn21MfKkhPhBH-wKXTYhvYRg=]

- This compound | C5H7BClNO2 | CID 44754929. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEHIhb-VusFxJrM8ElfAPOK7SiYY-zsLpztmu698a-vuuZ4aesrssKzV5FULVIV90KTpQBn8_TcXPzBQUGMtflq2DS449Q2f5_vwFIP5uj_mxHRKKtbXnkhQkGvyGKawXRUNSmCCfpaIw-TLCc=]

- 3-Pyridylboronic acid | 1692-25-7. (2025-07-24). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZKVi2lJgA80x2GKLzE6yo9sv_wGibuE8MaztsayDKxPDxuN2cl0tQUtHA28guo9Cz1D-9PcUYl7rWscXWH5SNj6ofjnRDOx_PfV1G8BQAA1RYb-hxJy2PBQ64WbwMPUFy5HX2r7j6Lur9c424axcAMKbt6XTDOY69-xAnvcwd]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7KqujuvwZVJDODm6jUtAmo3T5jZFG1THT4d9HQsy4Ro88_r--2cfXs3Uc7php3eVFz5twyhpjiE_j51qv4bHJvoSeAXy5hxq7tfby_hEXFfuUptm_MUJz_Fa6u6rM7s9kdD7XU3W1qWEjWw==]

- Exploring 3-Pyridylboronic Acid: Properties and Applications. Source Not Available. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEphl25ZaSRIiVpyABedsjlq_1F-J03_Reds-SZUIxTQlDyMmK-d70V6ZJMQz3zq-uT8Vo-8nankCwC_UiuM8t9DAjOGDBIZUU3AsvxKt1cUGQ5B2yUH4GHvE_zSXgyB23_THt-03dUF5E-n1p2bcKOtdwXoxQTaQi5y80dBcPZGQUjDTOL8b5g8o9bz-P-nrqwyLI8FQQ9]

- This compound. Matrix Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlBENBbAzBM8V3erfCsrm5PWEw7XsuD2tRTL2TSq0-BKcY7FfimAckX0r4TkiJa-hPH1JxkqzK9NWe0gQTcO87CvOzGk1B9Glrj7I4JWVWeJS3251RLCIdaZ7KzjX52qkitSZUBSVLCrDm_oMNMaBc]

- PYRIDINE-3-BORONIC ACID HCL | 265664-63-9. (2025-08-18). ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpFKcObqxVHgs3WN6Z35eU-pMD6681uMPnHdueB7rCMEADdxrhwOCn-aF7vL-FHTBXT4ZTH9j8s5btsDluxHVgYHEjs3h1pTleIH_fer38K1WqJYpG3GtUf3HXk5G5WZUjAqpqYzBzuiDaGTlvND9ahG2R5u3MTZUyaRzyHPep]

- PYRIDINE-3-BORONIC ACID HCL CAS#: 265664-63-9. ChemWhat. [URL: https://vertexaisearch.cloud.google.

- SYNTHESIS OF 3-PYRIDYLBORONIC ACID AND ITS PINACOL ESTER. Organic Syntheses. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEIiNqCOVrSvKbtQHodx7MF0FsYLXJzgKrJDDDHVTy1Bi5N7vXEXVfER4GcjIAcQwOg38ubn0e68OaEGwXDwNWYsFT4x044oAYYLKuQPJnT6QruY7c_1uxMdB-dUWe5-yaLO7c=]

- Application of 2-Chloropyridine-3-boronic acid in Fragment-Based Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFMt3RM40hh4mpIg6s8larHOjPQuTEE94zfoZxAzpFyW_8cuT2u2ivlvY9QgrWTuOPJXeuGpWQ8nWC35h7WWMiLM5h6o5FIZhpwL1oicx_1n28Q5pNh3MRWXHDZZMdA7a1rlObMSAWESQDXFdLvwKQMJ_GXSFGJwWxmb4CT30qLqh5fuZ1Ffbe_vLSWHTRl-Z7V5rpi3fyiNa1QefwS7XMWyN8MheMQ7hnUPxE=]

- 3-Pyridinylboronic acid ≥ 95.0%. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFF-baB995Ug_ozKn5CI1wiZws9bQbPuhpuIYgMcncFNA95sQKiz2vJMcxRPxuHWfNtfarSt4gEN5fiOmcu3SkbIcDwK4wxXwb6MU6GKvNWOQuenb6sApCYgmfhKtlwtoouyR5X3uq4kViwu0WmKVzUxm98]

- This compound. CymitQuimica. [URL: https://vertexaisearch.cloud.google.

- 3-pyridinylboronic acid. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGszfXgFu48O_-XAmGpKxoOvimKeDSEFJmxTEPMXViMKfPhqAmRBcAxOPSDV2msdoah2mx_uyM_GiA9FeVlK8FoGGu6qsJuEI9ELsit6lxEiKuFPm31hwMYSW4D-dJpmD0utNpGsTiHMbWlvDsZkbVTUTn8VV6l3KJoHwk1z4DOXhu-wT2fiXw4tsiAtsGtPHcKGu144hOkb0Rg4D1ceX-W8Ncd1tCz60eRmylAct1YmYAsyaiWzy3dgjocI0N2a59Ozkh_Jec0sbNV2ddN629mheLogIXS9wZFd70L]

- Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Application of 3-Pyridylboronic Acid in Suzuki Coupling to Prepare 3-Pyridin-3-ylquinoline | Request PDF. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH4txlNWvx8XVaxJNVgwLmzyFBdozJMUYQgR9EA1WoEgI0MmiLd3jLukG2Ba7rXd-2h238k8eoPFeJtwq2TZvYLqfnNsQ_-xTD_3IqbIaDUoG9TSYlRhNxiJl7EGoYr1vTmIvh-GXnBCSHtB3HRNYDM6kbSiHh0Z9MQc6tcDWo4YPEpa3rs0DQ2Oeu0wjTzL9SBjsUwH6YZQz0IHkLrIhuyWWQcnyVaveWo-XoQWDGrcc9NdXCtkfDSDS7GrT9qtzW3KTjv-Xpyd1rmmQzxf9tsZ-VM2gTwrLHnWyrBQxtOTkWUFxw80uM-8WTtyt3Q7cKBsaQldS7LzNaJV1S5y8YctQ==]

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. (2023-05-18). PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHENU02dHf8TnrcNrYJOiVEF5T1_S64pKzOg0zhZH9wRu8PeeRaCfHqnKXdi5Y7Bb_vddl6-nwbeuhciHpyyG_yDRmHW0-Y9KhfQ_7qz6qP7plKGvsKZfrK1Y3aWH7nfswHA88mYewIar5Cu_Q=]

- 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378. PubChem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFZ50_EWDA-K_HomwVtdAX7XEZD52dvHyN0-aSDRCetn8HwFE5p2mzz60esYiVTlYCZbrkW5R663KF9iomoniRMt8FfUE9k_ogZKRa8XoenpqqVbrdBlUqgbwPJ20O-7BPXi4IbVNH87hdgOQ==]

- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxApqSZmgykBCBY8L4DWOawrk8VRBFAXyhPWn2xV-WGOdvpDWfBLXl_xX1m3REoBeKRBUyfNX7pEPYhi4jVvWcI0Aw_bMjaIiB4XRac4cbcmMzcUhL7tAEmvhKb6rTHnzMkcJ2MwIEYXIzNQ==]

- Pyridine-4-boronic acid synthesis. ChemicalBook. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETfgmMOdNFUcT91sLFSS4MKdORvUAx8zjMa7BgaRlsQHw9eJUrDgRewWTx1CzV_IFIghzWAJdkF8YBn1qfk33kZgB3l3HgdebMbR2fgudWpz5BWinC21JBCysrEU01QNSuWmrbq6fAvfK_ret2w0X5WWCPjL1vf-qioT11]

- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic... | Download Scientific Diagram. ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0A3qiojrUlMUMO27XqLgCuwffgrYhy_rgpU8KCob4PFXiskhdvfbp3t0EXD28CEqclX4CfIo6OQgsEPJY4xyl9WTzqPjFTOA9wyw3U9ubvGTYQTE_pBqHPC2_NTWl9n7YY2sx0BY-GfuPC9i6qsEBXzuTfDAQPrURGGWx92hknoyKStN-cuHL_vHLhM5MH-oMrB0F0uM8Bv4mu_yKdmhlJkpTXYVY2Tc8SecABXDgoWxCmmWxCCa0dANDxJX4xR0Z2Q==]

- A Comparative Guide to Pyrimidine Boronic Acids in Suzuki-Miyaura Coupling. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFErKW5vZoHInYuiNDUSXyNbNO-1uUUgBeg_RvW6B-XKL6_1VYsdUJSf7MQ_8rN8qYZXYHtb-miE37RF6xchkGU50cYFdlM7Zhlt-KC71sckUczi2Sp5XVlumzq3cPpLDBhOBIlkIeJU0bXlJQ60PiMyvSVzxenzllRUSstGN4iMAhRAaujxDwkyBedHDYBkCuFvHsgPO7f3vCyqVYy03mI_UifnCQc]

- 3-Pyridylboronic Acid 1692-25-7. Tokyo Chemical Industry (India) Pvt. Ltd. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQ8uhi1fl9ucVCRUxLMXfbvbyS61HVzed-I6mT-0Pib8ZgDJBsxq-JGRtSsuxlK_IfbhqkRYdzCHhh9hmjHJf1h1JpJA5dE5BL9nxS4viOE4zxXQsp3nGKthsqTT1jmJUQs1aj]

- 3-Pyridinylboronic acid ≥ 95.0%. Sigma-Aldrich. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJkvLf6RqwRokT70gHzB3EJlI4J9G6v_CeOPQPU0FvfD96NbQGXuiCGm6ycscqSnweLMlUoSx7d2uGORxBbJr6FZXePxkohHjnGT48V4ljI6hCwpwiOk7i7OVND5RnJbHLY7nJGQVZfYykpd1A1ORhOBf5]

Sources

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. innospk.com [innospk.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. PYRIDINE-3-BORONIC ACID HCL | 265664-63-9 [chemicalbook.com]

- 6. chemwhat.com [chemwhat.com]

- 7. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]

- 8. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. fishersci.com [fishersci.com]

- 16. WERCS Studio - Application Error [assets.thermofisher.com]

Pyridine-3-boronic Acid Hydrochloride: A Comprehensive Technical Guide for Advanced Synthesis

Abstract

This technical guide provides an in-depth exploration of pyridine-3-boronic acid hydrochloride, a pivotal reagent in modern organic synthesis and drug discovery. The document elucidates its fundamental physicochemical properties, with a core focus on its molecular weight and structure. It further details robust synthesis protocols, safe handling procedures, and extensive applications, particularly in the realm of palladium-catalyzed cross-coupling reactions. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights to effectively utilize this versatile building block.

Introduction: The Strategic Importance of Pyridinyl Boronic Acids

The pyridine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and functional materials. Its incorporation can significantly influence a molecule's physicochemical properties, such as solubility, metabolic stability, and target binding affinity.[1] Consequently, the development of efficient synthetic methodologies for the introduction of the pyridine ring is of paramount importance in medicinal chemistry and materials science. Pyridine-3-boronic acid and its derivatives have emerged as indispensable reagents for this purpose, primarily through their utility in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[2]

This guide focuses on the hydrochloride salt of pyridine-3-boronic acid, a form often favored for its enhanced stability and handling characteristics compared to the free base. We will delve into the critical technical details necessary for its successful application in the laboratory.

Physicochemical Properties and Characterization

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application.

Molecular Profile

The key identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₇BClNO₂ | [3] |

| Molecular Weight | 159.38 g/mol | [3] |

| CAS Number | 265664-63-9 | [3] |

| Appearance | White to off-white solid | [4] |

| Melting Point | >300 °C (decomposes) | [2] |

Structural Elucidation and Spectroscopic Data

The structural integrity of this compound is paramount for its reactivity. Its characterization is typically achieved through nuclear magnetic resonance (NMR) spectroscopy.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the pyridine ring protons. Due to the electron-withdrawing nature of the nitrogen atom and the boronic acid group, these protons will be shifted downfield. The protonation of the pyridine nitrogen in the hydrochloride salt will further influence the chemical shifts, generally causing an additional downfield shift compared to the free base. The hydroxyl protons of the boronic acid group are often broad and may exchange with residual water in the solvent.[5]

-

¹³C NMR Spectroscopy: The carbon spectrum will show five signals corresponding to the pyridine ring carbons. The carbon atom attached to the boron atom will have a characteristic chemical shift.

Note: The precise chemical shifts can vary depending on the solvent and concentration.

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process: the formation of the free boronic acid followed by treatment with hydrochloric acid. A common and scalable method involves a lithium-halogen exchange reaction.

Rationale for Synthetic Approach

The chosen synthetic route via lithium-halogen exchange of 3-bromopyridine followed by quenching with a borate ester is favored for its high efficiency and scalability.[2] Performing the reaction at low temperatures is crucial to minimize side reactions of the highly reactive 3-lithiopyridine intermediate. The use of n-butyllithium as the lithiating agent and triisopropyl borate as the boron source are standard practices that provide good yields. The final step of acidification with HCl not only provides the desired salt but also aids in the purification process.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of pyridyl boronic acids.[2][6]

Step 1: Synthesis of Pyridine-3-boronic Acid

-

To a dry three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromopyridine (1.0 eq) and anhydrous tetrahydrofuran (THF).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

-

Stir the resulting mixture at -78 °C for 1 hour.

-

Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 2: Formation and Isolation of the Hydrochloride Salt

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow addition of 2 M hydrochloric acid until the pH is acidic.

-

Separate the aqueous layer and wash the organic layer with water.

-

Combine the aqueous layers and concentrate under reduced pressure to afford the crude this compound.

-

The crude product can be purified by recrystallization from an appropriate solvent system, such as isopropanol/water.

Caption: Workflow for the synthesis of this compound.

The Suzuki-Miyaura Coupling Reaction: A Cornerstone Application

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. This reaction is a powerful tool for constructing biaryl and heteroaryl structures, which are common motifs in pharmaceuticals.[7][8]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

-

Oxidative Addition: A palladium(0) catalyst oxidatively adds to an aryl or vinyl halide (or triflate), forming a palladium(II) complex.[8]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium(II) complex. This step requires the presence of a base to activate the boronic acid.[8]

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated, forming the desired product and regenerating the palladium(0) catalyst.[8]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Protocol for Suzuki-Miyaura Coupling

The following is a general, robust protocol for the Suzuki-Miyaura coupling of an aryl bromide with this compound. Optimization may be required for specific substrates.

Reagents and Equipment:

-

Aryl bromide (1.0 eq)

-

This compound (1.2-1.5 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq)

-

Solvent (e.g., dioxane/water, toluene/water, DMF)

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Inert atmosphere (nitrogen or argon)

Procedure:

-

To a Schlenk flask, add the aryl bromide, this compound, and the base.

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the palladium catalyst under a positive pressure of the inert gas.

-

Add the degassed solvent system via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Applications in Drug Discovery and Medicinal Chemistry

The ability to efficiently synthesize biaryl and heteroaryl compounds has made pyridine-3-boronic acid a valuable tool in drug discovery. The pyridine ring can act as a bioisostere for other aromatic rings, enhance water solubility, and participate in hydrogen bonding interactions with biological targets.[1]

Notable examples include its use in the synthesis of:

-

Kinase inhibitors: The pyridine moiety is a common feature in many kinase inhibitors, where it can interact with the hinge region of the kinase domain.[1]

-

Anticancer agents: Boronic acids themselves, most notably Bortezomib, have shown potent anticancer activity as proteasome inhibitors. The unique electronic properties of the boron atom allow for reversible covalent interactions with enzyme active sites.[9]

-

Neurological drugs: The introduction of a pyridine ring can modulate the pharmacokinetic properties of a drug candidate, improving its ability to cross the blood-brain barrier.[1]

Safety, Handling, and Storage

As with all chemical reagents, proper safety precautions must be observed when handling this compound.

-

Hazard Identification: It is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases. The hydrochloride salt is generally more stable and less prone to dehydration to form the boroxine anhydride compared to the free base.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a versatile and powerful reagent in the arsenal of the modern synthetic chemist. Its well-defined physicochemical properties, established synthetic routes, and broad applicability in Suzuki-Miyaura cross-coupling reactions make it an invaluable building block for the construction of complex molecules in drug discovery and materials science. By understanding the principles and protocols outlined in this guide, researchers can confidently and effectively leverage this reagent to advance their scientific endeavors.

References

- Exploring 3-Pyridylboronic Acid: Properties and Applications. (n.d.).

- Pyridine-3-boronic acid Safety Data Sheet. Apollo Scientific.

- Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate.

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central.

- Suzuki Coupling. Organic Chemistry Portal.

- 3-Pyridinylboronic acid. Sigma-Aldrich.

- NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.).

- Pyridin-3-ylboronic acid SDS. ECHEMI.

- 3-Pyridylboronic acid. ChemicalBook.

- Synthesis of 3-Pyridylboronic Acid and its Pinacol Ester. Organic Syntheses.

- Pyridine-4-boronic acid synthesis. ChemicalBook.

- Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. PubMed Central.

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- 3-Pyridylboronic acid. Career Henan Chemical Co.

- PYRIDINE-3-BORONIC ACID HCL. ChemWhat.

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. Pyridine synthesis [organic-chemistry.org]

- 3. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 4. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. mdpi.com [mdpi.com]

- 7. reddit.com [reddit.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Pyridylboronic acid(1692-25-7) 1H NMR spectrum [chemicalbook.com]

An In-Depth Technical Guide to the Solubility of Pyridine-3-Boronic Acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridine-3-boronic acid hydrochloride is a versatile building block in medicinal chemistry and materials science. Its utility is often dictated by its solubility, a critical physicochemical property that influences reaction kinetics, formulation development, and bioavailability. This guide provides a comprehensive overview of the solubility of this compound, offering both theoretical insights and practical methodologies for its determination. As a Senior Application Scientist, the aim is to not only present data but to also provide the scientific rationale behind the experimental approaches, empowering researchers to confidently assess the solubility of this and similar compounds.

Physicochemical Properties

A foundational understanding of a compound's physical and chemical characteristics is paramount before undertaking any experimental work. The key properties of pyridine-3-boronic acid and its hydrochloride salt are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | N/A |

| Synonyms | Pyridin-3-ylboronic acid hydrochloride | [1] |

| CAS Number | 265664-63-9 | [1] |

| Molecular Formula | C₅H₇BClNO₂ | [1] |

| Molecular Weight | 159.38 g/mol | [1] |

| Appearance | White to off-white solid (powder/crystals) | [2] |

| Melting Point | >300 °C (for the free boronic acid) | [3] |

Theoretical pH-Dependent Solubility Profile

The solubility of this compound in aqueous media is intrinsically linked to the pH of the solution. This is due to the presence of two ionizable functional groups: the pyridinium ion and the boronic acid moiety.

The pyridinium group is the conjugate acid of pyridine and has a pKa of approximately 5.[4] This means that at a pH below 5, the pyridine nitrogen will be predominantly protonated, carrying a positive charge. Above a pH of 5, it will be deprotonated and neutral.

The boronic acid group is a Lewis acid that can accept a hydroxide ion to form a tetrahedral boronate ester. The pKa of aryl boronic acids is typically in the range of 8.6 to 9.2.[5][6] Therefore, at a pH below this range, the boronic acid will be in its neutral, trigonal form, while at a pH above this range, it will exist as an anionic, tetrahedral boronate species.

These two ionizations govern the overall charge of the molecule at different pH values, which in turn dictates its solubility in aqueous solutions. The Henderson-Hasselbalch equation can be used to predict the ionization state and, consequently, the solubility profile. A theoretical pH-solubility profile is presented below, illustrating the expected solubility changes based on the pKa values of the pyridinium and boronic acid groups.

Expected pH-Solubility Profile of this compound

-

Low pH (pH < 2): The compound is expected to be highly soluble due to the positive charge on the pyridinium ring. The boronic acid group is in its neutral form.

-

Mid-Range pH (pH 2-7): As the pH increases towards the pKa of the pyridinium ion, the concentration of the neutral form of the pyridine ring increases, which may lead to a decrease in solubility, reaching a minimum around the isoelectric point.

-

High pH (pH > 8): As the pH surpasses the pKa of the boronic acid, the compound becomes negatively charged due to the formation of the boronate ion. This increase in charge is expected to lead to a significant increase in solubility.

Figure 1. Ionization states of pyridine-3-boronic acid at different pH ranges.

Qualitative and Semi-Quantitative Solubility Data

While precise, publicly available quantitative solubility data for this compound is limited, some qualitative information has been reported.

| Solvent | Solubility | Source(s) |

| Water | Insoluble (for the free boronic acid) | [7] |

| Methanol | Slightly soluble | [3][8] |

| Ethanol | Soluble | [4] |

| Chloroform | Soluble | [4] |

| Diethyl ether | Insoluble | [4] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [9] |

| Tetrahydrofuran (THF) | Soluble | [10] |

It is important to note that the hydrochloride salt is expected to have significantly higher aqueous solubility at low pH compared to the free boronic acid due to the protonated pyridine ring.

Experimental Determination of Thermodynamic Solubility

For drug development and many research applications, determining the thermodynamic or equilibrium solubility is crucial. This represents the true saturation point of a compound in a solvent at a given temperature. The "gold standard" for this measurement is the shake-flask method.[6]

Principle of the Shake-Flask Method

An excess of the solid compound is equilibrated with the solvent of interest for a sufficient period to ensure that the concentration of the dissolved compound has reached its maximum. The undissolved solid is then removed, and the concentration of the solute in the saturated solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[1][11][12]

Step-by-Step Protocol for Thermodynamic Solubility Determination

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a different solvent (e.g., water, methanol, ethanol, DMSO, THF, acetone).

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or on a rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) to allow for continuous agitation.

-

Equilibrate for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached.[11]

-

-

Separation of Undissolved Solid:

-

After equilibration, allow the suspensions to settle.

-

Carefully withdraw an aliquot of the supernatant.

-

Filter the supernatant through a low-binding filter (e.g., a 0.22 µm PVDF syringe filter) to remove any remaining solid particles. Centrifugation followed by careful removal of the supernatant is an alternative method.[11]

-

-

Sample Analysis:

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area from HPLC or absorbance from UV-Vis) against the concentration of the standards.

-

Use the calibration curve to determine the concentration of the compound in the diluted filtrate.

-

Calculate the original solubility in the solvent by accounting for the dilution factor.

-

Figure 2. Workflow for thermodynamic solubility determination.

Experimental Determination of the pH-Solubility Profile

Understanding how solubility changes with pH is critical for predicting a compound's behavior in different biological environments and for developing oral dosage forms.

Step-by-Step Protocol for pH-Solubility Profiling

-

Buffer Preparation:

-

Prepare a series of buffers covering a wide pH range (e.g., pH 1 to 10). Use appropriate buffer systems to ensure adequate buffer capacity at each pH point.

-

-

Solubility Measurement at Each pH:

-

Follow the shake-flask protocol described above, using each buffer as the solvent.

-

It is crucial to measure the final pH of the saturated solution after equilibration, as the dissolution of an acidic or basic compound can alter the pH of the buffer.

-

-

Data Analysis and Plotting:

-

Plot the measured solubility (on a logarithmic scale) against the final measured pH of each sample.

-

This plot will reveal the pH-solubility profile of the compound.

-

Figure 3. Workflow for determining the pH-solubility profile.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a highly specific and sensitive method for quantifying the concentration of this compound. The aromatic pyridine ring provides a chromophore that absorbs UV light, allowing for accurate detection. A reverse-phase C18 column with a mobile phase consisting of an appropriate buffer and an organic modifier (e.g., acetonitrile or methanol) is a common starting point for method development.

UV-Vis Spectrophotometry

For a pure compound, UV-Vis spectrophotometry can be a simpler and faster method for concentration determination.[14][15] A wavelength of maximum absorbance (λmax) for this compound should be determined. A calibration curve of absorbance versus concentration can then be constructed to quantify the solubility samples. Care must be taken to ensure that the buffer components do not interfere with the absorbance measurement at the chosen wavelength.

Safety and Handling

Pyridine-3-boronic acid is classified as an irritant.[16] It may cause skin, eye, and respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling the compound. It should be handled in a well-ventilated area or in a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

References

-

Wikipedia. Pyridinium chloride. [Link]

-

Figueira, J., et al. (2022). On the Computational Determination of the pKa of Some Arylboronic Acids. Molecules, 27(15), 4933. [Link]

-

Kupele, M., et al. (2021). Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. Chemistry – A European Journal, 27(49), 12516-12521. [Link]

-

Broussard, L. A. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 22(3), 6-11. [Link]

-

ChemWhat. PYRIDINE-3-BORONIC ACID HCL CAS#: 265664-63-9. [Link]

-

PubChem. This compound. [Link]

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]

-

Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

-

ResearchGate. How I can determination of the solubility constant by using Uv-Vis spectrophotometer? [Link]

-

YouTube. Determine the K for the Following Species in Water: Pyridinium Chloride (aka Pyridine Hydrochloride). [Link]

-

Applied Analytics. Application Note AN-007: Measuring Aromatic Hydrocarbons | BTX (benzene, toluene, xylene). [Link]

-

Allen. A 0.02 M solution of phyridinium hydrochloride has pH=3.44. Calculate the ionization constant of pyridine. [Link]

-

Wikipedia. Pyridinium. [Link]

-

Longdom. Determination of Organic Compounds by Ultraviolet-Visible Spectroscopy. [Link]

-

Solubility of Things. Pyridine. [Link]

-

PubChem. 3-Pyridinemethanol. [Link]

-

PubChem. 3-Pyridinylboronic acid. [Link]

-

Sciencemadness Wiki. Boric acid. [Link]

-

National Center for Biotechnology Information. trans-Dichloridobis[(pyridin-4-yl)boronic acid-κN]palladium(II) dimethyl sulfoxide disolvate. [Link]

-

Watson International. Pyridine-3-boronic acid HCL CAS 265664-63-9. [Link]

-

Gaylord Chemical. Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

-

INDOFINE Chemical Company. PYRIDINE-4-BORONIC ACID | 1692-15-5. [Link]

-

PubChem. This compound. [Link]

-

American Chemical Society. Targeting Oxalate Production by Combining Enzyme Inhibition and Proteolysis Activation: A Novel Therapeutic Approach for Primary. [Link]

-

PubChem. 6-(Dimethylamino)pyridine-3-boronic acid. [Link]

-

RSC Medicinal Chemistry. Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. [Link]

-

MDPI. Dimethyl 2-(2,4-Diamino-3-cyano-5H-chromeno[2,3-b]pyridin-5-yl)malonate. [Link]

Sources

- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 2. enamine.net [enamine.net]

- 3. 3-Pyridylboronic acid | 1692-25-7 [chemicalbook.com]

- 4. Pyridinium chloride - Wikipedia [en.wikipedia.org]

- 5. On the Computational Determination of the pKa of Some Arylboronic Acids [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. 3-Pyridylboronic Acid | 1692-25-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 8. Pyridine-3-boronic acid 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 9. ptacts.uspto.gov [ptacts.uspto.gov]

- 10. PYRIDINE-4-BORONIC ACID | 1692-15-5 | INDOFINE Chemical Company [indofinechemical.com]

- 11. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 12. jnsparrowchemical.com [jnsparrowchemical.com]

- 13. dissolutiontech.com [dissolutiontech.com]

- 14. researchgate.net [researchgate.net]

- 15. longdom.org [longdom.org]

- 16. 3-Pyridinylboronic acid | C5H6BNO2 | CID 2734378 - PubChem [pubchem.ncbi.nlm.nih.gov]

Introduction: The Role and Significance of Pyridine-3-Boronic Acid Hydrochloride in Modern Synthesis

An In-Depth Technical Guide to the Safe Handling of Pyridine-3-Boronic Acid Hydrochloride

Pyridine-3-boronic acid and its derivatives are indispensable building blocks in contemporary organic chemistry and drug discovery.[1][2] Their utility is most prominently demonstrated in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a powerful method for constructing carbon-carbon bonds to create complex molecular architectures.[1][2] This reactivity profile has led to their incorporation into the synthesis of numerous therapeutically significant compounds, including kinase inhibitors and receptor antagonists.[1][3] The hydrochloride salt is often utilized to improve the stability and handling characteristics of the parent compound.

Given its prevalence in research and development, a comprehensive understanding of its safety profile and handling requirements is not merely a matter of regulatory compliance but a prerequisite for ensuring scientific integrity and protecting the health of laboratory personnel. This guide provides an in-depth, field-proven framework for the safe handling, storage, and disposal of this compound, grounded in authoritative safety data and established laboratory best practices.

Section 1: Core Safety Profile and Hazard Identification

A thorough risk assessment begins with a clear identification of the potential hazards. This compound, like its free-base counterpart, is a chemical that demands respect. The primary hazards are associated with its irritant properties and its physical form as a fine powder.

1.1 GHS Hazard Classification

Based on available Safety Data Sheets (SDS) for pyridine-3-boronic acid, the compound is classified as hazardous.[4][5] The primary GHS classifications are summarized below.

| Hazard Class | Category | Hazard Statement | GHS Pictogram |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[4][5][6][7][8][9] | |

| Serious Eye Damage/Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[4][5][6][7][8][9] | |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[4][5][6][7][8][9] | |

| Combustible Dust | May form | May form combustible dust concentrations in air.[4][5][8] | None specified, but a recognized physical hazard |

Causality of Hazards:

-

Irritation: The boronic acid moiety can interact with biological nucleophiles, such as amino and hydroxyl groups in proteins found in the skin, eyes, and respiratory tract, leading to an inflammatory response and irritation.

-

Combustible Dust: Like many fine organic powders, when dispersed in the air in sufficient concentration, it can form an explosive mixture with an ignition source.[8]

1.2 Chemical Reactivity and Stability

-

Stability: The compound is generally stable under normal storage conditions.[8]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[4][5]

-

Hazardous Decomposition Products: Upon combustion, it may emit toxic fumes including carbon oxides (CO, CO2), nitrogen oxides (NOx), and boron oxides.[4][5]

Caption: Step-by-step workflow for minor spill response.

Detailed Spill Steps:

-